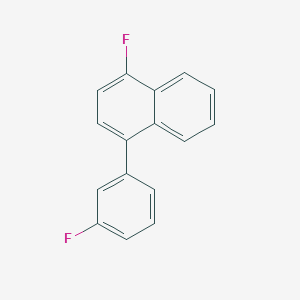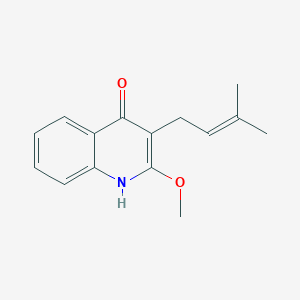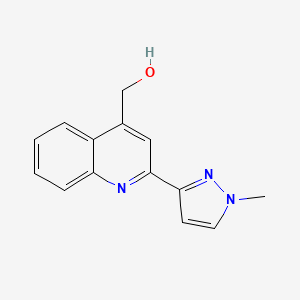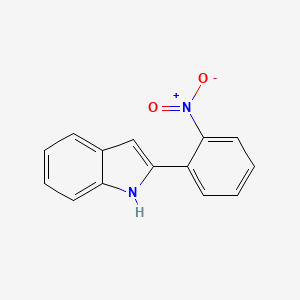
1-Fluoro-4-(3-fluorophenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-4-(3-fluorophenyl)naphthalene is an organofluorine compound with the molecular formula C16H10F2 It is a derivative of naphthalene, characterized by the presence of two fluorine atoms attached to the aromatic rings
準備方法
The synthesis of 1-Fluoro-4-(3-fluorophenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction parameters, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
1-Fluoro-4-(3-fluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
科学的研究の応用
1-Fluoro-4-(3-fluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of fluorinated organic molecules and their interactions with biological systems. Fluorine atoms can influence the binding affinity and selectivity of molecules for biological targets.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for the synthesis of fluorinated drugs.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like increased chemical resistance and reduced surface energy.
作用機序
The mechanism by which 1-Fluoro-4-(3-fluorophenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the fluorine atoms can affect the binding interactions with molecular targets, such as enzymes or receptors. The exact pathways involved vary based on the context in which the compound is used.
類似化合物との比較
1-Fluoro-4-(3-fluorophenyl)naphthalene can be compared to other fluorinated naphthalene derivatives, such as:
1-Fluoronaphthalene: A simpler compound with a single fluorine atom attached to the naphthalene ring.
1-Chloronaphthalene: A chlorinated analogue of naphthalene. While it shares some chemical properties with fluorinated derivatives, the presence of chlorine can lead to different reactivity and applications.
1-Bromonaphthalene: Another halogenated naphthalene derivative. Bromine atoms are larger and more polarizable than fluorine atoms, which can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to other halogenated naphthalenes.
特性
CAS番号 |
1214330-15-0 |
|---|---|
分子式 |
C16H10F2 |
分子量 |
240.25 g/mol |
IUPAC名 |
1-fluoro-4-(3-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-12-5-3-4-11(10-12)13-8-9-16(18)15-7-2-1-6-14(13)15/h1-10H |
InChIキー |
SUWCCTSJAXMXLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)




![1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B11870967.png)


![3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11870972.png)





